
Cucurbitacin I
Übersicht
Beschreibung
Cucurbitacin I ist eine natürlich vorkommende Verbindung, die zur Cucurbitacin-Familie gehört, bei der es sich um tetracyclische Triterpenoide handelt, die hauptsächlich in der Familie der Kürbisgewächse (Cucurbitaceae) vorkommen. Diese Verbindungen sind bekannt für ihren bitteren Geschmack und wurden in der traditionellen Medizin wegen ihrer verschiedenen biologischen Aktivitäten eingesetzt, darunter entzündungshemmende, antimikrobielle und krebshemmende Eigenschaften .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Cucurbitacin I kann durch Hydrolyse von Cucurbitacin E synthetisiert werden. Der Prozess beinhaltet die Verwendung spezifischer Enzyme und Reaktionsbedingungen, um das gewünschte Produkt zu erhalten. Die Hydrolysereaktion erfordert typischerweise ein saures oder basisches Medium, um die Umwandlung zu erleichtern .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Extraktion und Reinigung aus natürlichen Quellen wie dem Fruchtsaft von Ecballium elaterium. Das Extraktionsverfahren umfasst die Lösungsmittelextraktion unter Verwendung einer Kombination aus Chloroform, Aceton und Methanol, gefolgt von der Reinigung durch Hochleistungsflüssigchromatographie (HPLC). Die gereinigte Verbindung wird dann mit Techniken wie Kernresonanzspektroskopie (NMR), Flüssigchromatographie-Massenspektrometrie (LC-MS) und Ultraviolett (UV)-Spektroskopie identifiziert .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Cucurbitacin I unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Formen der Verbindung führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile unter bestimmten Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils einzigartige biologische Aktivitäten aufweisen .
Wissenschaftliche Forschungsanwendungen
Cucurbitacin I hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung zur Untersuchung der Synthese und Reaktionen von Triterpenoiden verwendet.
5. Wirkmechanismus
This compound übt seine Wirkungen über verschiedene Mechanismen aus:
Modulation des Zellzyklusfortschritts: Es stört den Zellzyklus, was zu einer Zellzyklusarretierung führt.
Induktion von Apoptose: Es aktiviert apoptotische Signalwege, was zu programmiertem Zelltod führt.
Hemmung der Migration und Invasion von Krebszellen: Es beeinflusst das Tumormikromilieu, insbesondere durch die Modulation der Makrophagenpolarisierung und die Herunterregulierung von Hämoxygenase-1.
Wirkmechanismus
Cucurbitacin I exerts its effects through several mechanisms:
Modulation of Cell Cycle Progression: It interferes with the cell cycle, leading to cell cycle arrest.
Induction of Apoptosis: It activates apoptotic pathways, resulting in programmed cell death.
Inhibition of Cancer Cell Migration and Invasion: It affects the tumor microenvironment, particularly by modulating macrophage polarization and downregulating heme oxygenase-1.
Vergleich Mit ähnlichen Verbindungen
Cucurbitacin I ist unter den Cucurbitacinen einzigartig aufgrund seiner spezifischen biologischen Aktivitäten und molekularen Ziele. Ähnliche Verbindungen umfassen:
Cucurbitacin B: Bekannt für seine krebshemmenden und entzündungshemmenden Eigenschaften.
Cucurbitacin E: Wird in Studien für seine Rolle bei der Apoptose und Zellzyklusarretierung eingesetzt.
Cucurbitacin D: Untersucht für seine hepatoprotektiven und antimikrobiellen Aktivitäten.
Jede dieser Verbindungen hat eine ähnliche tetracyclische Triterpenoidstruktur, unterscheidet sich aber in ihren funktionellen Gruppen und spezifischen biologischen Aktivitäten, was this compound in seinen Anwendungen und Wirkungen deutlich macht .
Biologische Aktivität
Cucurbitacin I, a triterpenoid compound derived from plants in the Cucurbitaceae family, has garnered significant attention due to its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial effects, as well as its mechanisms of action. The findings are supported by various studies, case reports, and data tables summarizing key research outcomes.
Anticancer Activity
This compound exhibits potent anticancer properties across various cancer types. Its mechanisms include the inhibition of key signaling pathways and the induction of apoptosis.
- JAK/STAT3 Pathway Inhibition : this compound inhibits the JAK/STAT3 signaling pathway, which is often aberrantly activated in cancers. This inhibition leads to reduced expression of genes that promote cell proliferation and survival, such as cyclins and Bcl-2 .
- Cell Cycle Arrest : Research indicates that this compound disrupts the cell cycle by downregulating cyclins D1 and cdc-2, essential for G2/M phase progression in hepatocellular carcinoma cells .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through mitochondrial dysfunction and activation of caspases .
- Inhibition of Metastasis : this compound reduces cell invasion in colon cancer cell lines by downregulating MMP-9 expression and inhibiting STAT3 phosphorylation .
Case Studies
- A study demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer, showing a marked decrease in tumor volume compared to controls .
- Another investigation found that treatment with this compound led to a 50% reduction in cell viability in various leukemia cell lines, highlighting its potential as a therapeutic agent .
Anti-inflammatory Activity
This compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory enzymes:
- It has been reported to inhibit COX enzymes involved in the inflammatory response, thus potentially alleviating symptoms associated with chronic inflammatory diseases .
Antimicrobial Activity
Preliminary studies indicate that this compound possesses antimicrobial properties:
- It has shown effectiveness against various bacterial strains and fungi, suggesting its potential use as a natural antimicrobial agent .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption and Distribution : Research indicates that this compound is absorbed effectively when administered orally, with significant distribution observed in liver tissues .
- Metabolism : The metabolism of this compound involves glucuronidation and sulfation processes mediated by specific liver enzymes. Notably, UGT1A1 is identified as a primary isoform responsible for its metabolism .
Table 1: Summary of Biological Activities of this compound
Activity Type | Mechanism | References |
---|---|---|
Anticancer | Inhibits JAK/STAT3 pathway | |
Induces apoptosis | ||
Disrupts cell cycle | ||
Anti-inflammatory | Inhibits COX enzymes | |
Antimicrobial | Effective against bacteria and fungi |
Table 2: Key Case Study Findings on this compound
Eigenschaften
IUPAC Name |
(8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-13,17,19-20,23,31-32,36-37H,10,14-15H2,1-8H3/b12-11+/t17-,19-,20+,23+,27+,28-,29+,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISPVUDLMHQFRQ-MKIKIEMVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)O)C)C)C(C)(C(=O)C=CC(C)(C)O)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O)C)C)[C@](C)(C(=O)/C=C/C(C)(C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501015546 | |
Record name | Cucurbitacin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501015546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2222-07-3 | |
Record name | Cucurbitacin I | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2222-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cucurbitacin I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002222073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cucurbitacin I | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521777 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Elatericin B | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112167 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cucurbitacin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501015546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,16α,20,25-tetrahydroxy-9β-methyl-10α-19-norlanosta-1,5,23(E)-triene-3,11,22-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.034 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CUCURBITACIN I | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHQ47990PH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Cucurbitacin I?
A1: this compound is a potent and selective inhibitor of the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway. [, , , , , ]
Q2: How does this compound interact with the JAK2/STAT3 pathway?
A2: While the exact mechanism remains unclear, this compound effectively reduces STAT3 phosphorylation, leading to downstream inhibition of STAT3-mediated gene expression and cellular processes. [, , , , , ]
Q3: Does this compound exert effects beyond JAK2/STAT3 inhibition?
A3: Yes, research suggests that this compound also affects other signaling pathways, including: * ERK/mTOR: In A549 lung cancer cells, this compound inhibited ERK activation, leading to reduced mTOR and STAT3 phosphorylation. This suggests a role in inducing pro-death autophagy. []* PI3K/AKT/p70S6K: Studies in non-small cell lung cancer demonstrate this compound's ability to suppress this pathway, contributing to its anticancer effects. []* NF-κB and MAPK: this compound can inhibit p-p65, p-MEK1,2, and p-Akt, highlighting its impact on STAT3-independent signaling. []
Q4: What are the downstream effects of this compound treatment in cancer cells?
A4: this compound exhibits various anticancer effects, including:* Inhibition of proliferation: Demonstrated across various cancer cell lines including colon, breast, pancreatic, and lung cancer. [, , , , , , , , , , , , , , ]* Induction of apoptosis: Triggered through both extrinsic and intrinsic pathways, as evidenced by caspase 3, 8, and 9 activation. [, , , , ]* Suppression of migration and invasion: Observed in breast cancer, glioblastoma, and nasopharyngeal carcinoma cells. [, , , , , ]* Induction of autophagy: this compound can trigger both protective autophagy (in glioblastoma) and pro-death autophagy (in lung cancer). [, ]* Sensitization to chemo- and radiotherapy: Observed in head and neck squamous cell carcinoma and thyroid cancer cells. [, , , ]
Q5: How does this compound affect the tumor microenvironment?
A5: Studies indicate that this compound can:* Reverse tumor-associated macrophage polarization: Shifting macrophages from the tumor-promoting M2-like phenotype to a less supportive state. [] * Inhibit tumor angiogenesis: By reducing STAT3 phosphorylation and VEGF expression in breast cancer. []* Suppress the pro-carcinogenic effects of cancer-associated fibroblasts: By inhibiting the IL-6/STAT3/NF-κB feedback loop. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.